7-Phenyl-2-(pyridin-3-yl)[1,2,4]triazolo[1,5-a]pyrimidine
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Overview
Description
7-Phenyl-2-(pyridin-3-yl)[1,2,4]triazolo[1,5-a]pyrimidine is a heterocyclic compound that has garnered significant interest in the fields of medicinal and pharmaceutical chemistry. This compound is part of the broader class of triazolopyrimidines, which are known for their diverse biological activities and potential therapeutic applications. The unique structure of this compound allows it to interact with various biological targets, making it a valuable compound for scientific research.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 7-Phenyl-2-(pyridin-3-yl)[1,2,4]triazolo[1,5-a]pyrimidine typically involves the cyclization of appropriate precursors under specific conditions. One common method involves the reaction of 2-aminopyridine with a suitable nitrile in the presence of a catalyst. For example, the oxidative cyclization of N-(2-pyridyl)amidines using oxidizers such as sodium hypochlorite, lead tetraacetate, or manganese dioxide can yield the desired triazolopyrimidine scaffold . Additionally, catalytic oxidation using air oxygen and copper bromide/1,10-phenanthroline system has been employed .
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The use of microwave irradiation has been explored as an eco-friendly and efficient method for synthesizing triazolopyrimidines . This method involves the use of enaminonitriles and benzohydrazides, resulting in the formation of the target compound in a short reaction time with good yields .
Chemical Reactions Analysis
Types of Reactions
7-Phenyl-2-(pyridin-3-yl)[1,2,4]triazolo[1,5-a]pyrimidine undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using agents such as sodium hypochlorite or manganese dioxide.
Reduction: Reduction reactions can be performed using hydrogenation or other reducing agents.
Substitution: The compound can undergo substitution reactions, where functional groups on the pyridine or phenyl rings are replaced with other groups.
Common Reagents and Conditions
Oxidation: Sodium hypochlorite, lead tetraacetate, manganese dioxide.
Reduction: Hydrogen gas, palladium on carbon.
Substitution: Halogenating agents, nucleophiles.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield hydroxylated derivatives, while substitution reactions can introduce various functional groups onto the pyridine or phenyl rings.
Scientific Research Applications
7-Phenyl-2-(pyridin-3-yl)[1,2,4]triazolo[1,5-a]pyrimidine has several scientific research applications:
Medicinal Chemistry: The compound has been studied for its potential as a cyclin-dependent kinase 2 (CDK2) inhibitor, which is a target for cancer treatment.
Pharmaceutical Chemistry: The compound is used in the design of drugs for treating cardiovascular disorders, type 2 diabetes, and hyperproliferative disorders.
Material Sciences: The compound has applications in the development of light-emitting materials for organic light-emitting diodes (OLEDs).
Mechanism of Action
The mechanism of action of 7-Phenyl-2-(pyridin-3-yl)[1,2,4]triazolo[1,5-a]pyrimidine involves its interaction with specific molecular targets. As a CDK2 inhibitor, the compound binds to the active site of the enzyme, preventing its interaction with cyclin A2 . This inhibition disrupts the cell cycle progression, leading to apoptosis in cancer cells . The compound’s ability to interact with other targets, such as Janus kinases and GPR40 receptors, further contributes to its diverse biological activities .
Comparison with Similar Compounds
Similar Compounds
Pyrazolo[3,4-d]pyrimidine: Another heterocyclic compound with similar biological activities and applications.
Pyrazolo[4,3-e][1,2,4]triazolo[1,5-c]pyrimidine: A related compound with potential as a CDK2 inhibitor.
1,2,4-Triazolo[3,4-b][1,3,4]thiadiazine: Known for its diverse pharmacological activities, including anticancer and antimicrobial properties.
Uniqueness
7-Phenyl-2-(pyridin-3-yl)[1,2,4]triazolo[1,5-a]pyrimidine is unique due to its specific structure, which allows it to interact with a wide range of biological targets. Its ability to inhibit CDK2 and other enzymes makes it a valuable compound for cancer research and drug development .
Properties
Molecular Formula |
C16H11N5 |
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Molecular Weight |
273.29 g/mol |
IUPAC Name |
7-phenyl-2-pyridin-3-yl-[1,2,4]triazolo[1,5-a]pyrimidine |
InChI |
InChI=1S/C16H11N5/c1-2-5-12(6-3-1)14-8-10-18-16-19-15(20-21(14)16)13-7-4-9-17-11-13/h1-11H |
InChI Key |
OHJQCARRKDSWPM-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=C(C=C1)C2=CC=NC3=NC(=NN23)C4=CN=CC=C4 |
Origin of Product |
United States |
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